molecular formula C19H14N2OS2 B11646244 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(naphthalen-2-yl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(naphthalen-2-yl)acetamide

Cat. No.: B11646244
M. Wt: 350.5 g/mol
InChI Key: HMASXAZDMUWJMP-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(naphthalen-2-yl)acetamide is an organic compound that features a benzothiazole ring and a naphthalene moiety connected via a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(naphthalen-2-yl)acetamide typically involves the following steps:

    Formation of Benzothiazole Derivative: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.

    Sulfanyl Linkage Formation: The benzothiazole derivative is then reacted with a suitable thiol to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-benzothiazole derivative with 2-naphthylamine and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(naphthalen-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, while the naphthalene moiety can enhance binding affinity and specificity. The sulfanyl-acetamide linkage provides flexibility and stability to the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-phenylacetamide
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(naphthalen-2-yl)acetamide is unique due to the presence of both benzothiazole and naphthalene moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H14N2OS2

Molecular Weight

350.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C19H14N2OS2/c22-18(12-23-19-21-16-7-3-4-8-17(16)24-19)20-15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,20,22)

InChI Key

HMASXAZDMUWJMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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